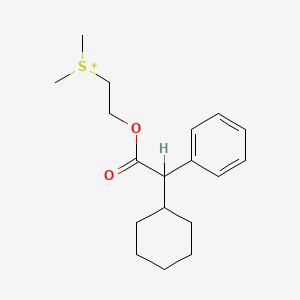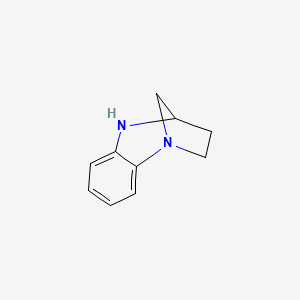
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This specific compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This reaction typically occurs under mild conditions and can yield the desired benzodiazepine derivatives with high efficiency.
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient production of active pharmaceutical ingredients by combining various reactions in a continuous flow system . For example, the flow synthesis of diazepam involves a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation steps .
Analyse Chemischer Reaktionen
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromoacetyl chloride for acylation, ammonia for cyclization, and nitro compounds for reduction .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitrodiarylamine intermediates can lead to the formation of amino derivatives, which can further undergo cyclization to form the desired benzodiazepine structure .
Wissenschaftliche Forschungsanwendungen
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various benzodiazepine derivatives . In biology and medicine, benzodiazepines are studied for their potential therapeutic effects, including their use as anxiolytics, hypnotics, and anticonvulsants . Additionally, benzodiazepines have been investigated for their antiproliferative effects against cellular tumors .
Wirkmechanismus
The mechanism of action of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, benzodiazepines enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction primarily occurs in the cortex, thalamus, and cerebellum, which are regions associated with the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be compared to other benzodiazepine derivatives such as diazepam, fludiazepam, and nordazepam . While these compounds share a similar core structure, the presence of the methano bridge and tetrahydro configuration in 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- makes it unique.
Similar compounds include:
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
These compounds are widely used in the pharmaceutical industry for their therapeutic effects and serve as important tools in scientific research.
Eigenschaften
CAS-Nummer |
27023-72-9 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,8-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H12N2/c1-2-4-10-9(3-1)11-8-5-6-12(10)7-8/h1-4,8,11H,5-7H2 |
InChI-Schlüssel |
UPLBBJGUPFZNAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC1NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
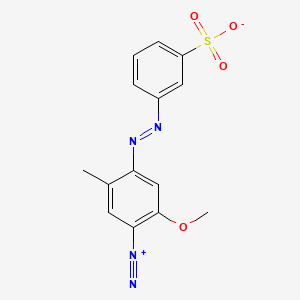
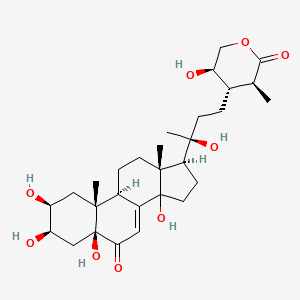
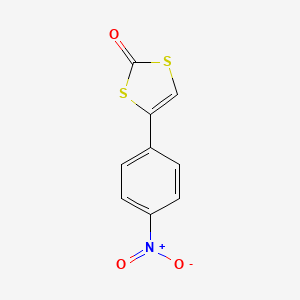
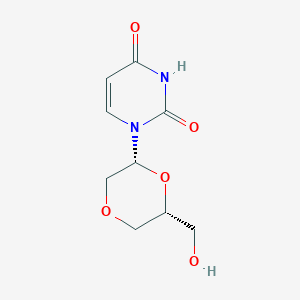

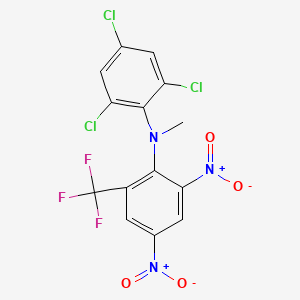
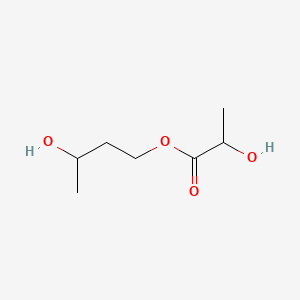

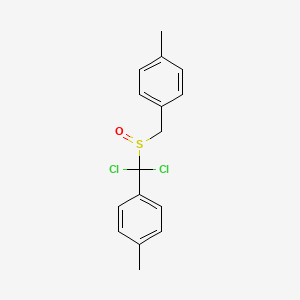
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
